molecular formula C15H16O4 B13412143 1,2-Propanediol, 3-(4-phenoxyphenoxy)- CAS No. 63837-30-9

1,2-Propanediol, 3-(4-phenoxyphenoxy)-

Cat. No.: B13412143
CAS No.: 63837-30-9
M. Wt: 260.28 g/mol
InChI Key: FYPUKRQAGKRSOW-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenoxy)-1,2-propanediol is an organic compound characterized by the presence of two phenoxy groups attached to a propanediol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenoxy)-1,2-propanediol typically involves the reaction of 4-phenoxyphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the epoxide formation and ring-opening steps .

Industrial Production Methods

Industrial production of 3-(4-Phenoxyphenoxy)-1,2-propanediol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The process typically involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenoxy)-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of phenoxy-substituted derivatives .

Scientific Research Applications

3-(4-Phenoxyphenoxy)-1,2-propanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenoxy)-1,2-propanediol is unique due to its dual phenoxy groups attached to a propanediol backbone, which imparts distinct chemical and physical properties. This structure allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

3-(4-phenoxyphenoxy)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c16-10-12(17)11-18-13-6-8-15(9-7-13)19-14-4-2-1-3-5-14/h1-9,12,16-17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPUKRQAGKRSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442181
Record name 1,2-Propanediol, 3-(4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63837-30-9
Record name 1,2-Propanediol, 3-(4-phenoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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